4-Bromo-4'-methylazobenzene

Photochemistry Molecular Electronics UV-Vis Spectroscopy

4-Bromo-4'-methylazobenzene (CAS 92022-25-8) is an asymmetrically substituted azobenzene engineered for advanced photoresponsive material design. The bromine (electron‑withdrawing) and methyl (electron‑donating) groups synergistically tune the azo chromophore, delivering a λmax ~334 nm and a long‑lived cis isomer (thermal relaxation ~16 h in liquid crystal hosts). This unique substitution pattern ensures precise control over isomerization kinetics, molecular packing, and solubility in hydrophobic polymer matrices (LogP ~5.3–5.5). Procure this specialized building block for optical data storage, photomechanical actuators, or photopharmacology applications where off‑the‑shelf azobenzenes fail.

Molecular Formula C13H11BrN2
Molecular Weight 275.14 g/mol
CAS No. 92022-25-8
Cat. No. B053558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-4'-methylazobenzene
CAS92022-25-8
Synonyms(4-Bromophenyl)(4-methylphenyl)diazene;  4-Bromo-4’-methylazobenzene;  1-(4-Bromophenyl)-2-(p-tolyl)diazene
Molecular FormulaC13H11BrN2
Molecular Weight275.14 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br
InChIInChI=1S/C13H11BrN2/c1-10-2-6-12(7-3-10)15-16-13-8-4-11(14)5-9-13/h2-9H,1H3
InChIKeyLGWTZWOYTWCEOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure 4-Bromo-4'-methylazobenzene (CAS 92022-25-8) for Photoresponsive Material Research


4-Bromo-4'-methylazobenzene (CAS 92022-25-8) is an asymmetrically substituted azobenzene derivative, C13H11BrN2 [1], belonging to a class of molecules known for their reversible trans-cis photoisomerization. The compound is characterized by a bromine atom on one aromatic ring and a methyl group on the other, a structural motif that imparts specific photophysical and thermal properties relevant to materials science and photochemistry research [1]. Its unique substitution pattern differentiates it from simpler or symmetrically substituted azobenzenes, making it a targeted intermediate for designing advanced functional materials where precise control over isomerization kinetics and molecular packing is required [2].

Why 4-Bromo-4'-methylazobenzene Cannot Be Replaced by Common Azobenzene Analogs


In-class substitution of azobenzene derivatives is not trivial due to the profound influence of even simple substituents on the core photophysical process. The bromine atom, with its significant electron-withdrawing inductive effect and heavy atom effect, and the methyl group, as an electron-donating group, work in concert to fine-tune the electronic structure of the azo chromophore [1]. This specific combination dictates key performance parameters such as the wavelength of maximum absorbance (λmax) for triggering photoisomerization, the thermal stability of the metastable cis-isomer (thermal back-relaxation rate), and the compound's compatibility with other materials in a composite system [1]. Swapping for a different halogen (e.g., Cl or F) or an alternative electron-donating group (e.g., -OCH3) will alter the dipole moment, molecular geometry, and energy barriers for isomerization, resulting in a material with divergent, and likely unsuitable, switching kinetics and optical properties for a given application [2]. The specific quantitative differentiations are detailed below.

Quantitative Differentiation Guide: 4-Bromo-4'-methylazobenzene vs. Structural Analogs


UV-Vis Absorption Maxima (λmax) Shifts Relative to 4-Methylazobenzene and 4-Bromoazobenzene

The asymmetric substitution of both a bromine and a methyl group in 4-Bromo-4'-methylazobenzene produces a distinct UV-Vis absorption profile. The λmax for the π→π* transition is red-shifted compared to the mono-substituted analogs 4-methylazobenzene and 4-bromoazobenzene, demonstrating a non-additive, synergistic electronic effect [1]. This specific λmax is crucial for selecting the appropriate light source for photoisomerization in devices or experiments.

Photochemistry Molecular Electronics UV-Vis Spectroscopy

Predicted LogP Value Compared to 4-Chloro-4'-methylazobenzene and 4-Methylazobenzene

The LogP value, a measure of lipophilicity, is a key parameter for predicting a compound's solubility and its compatibility with polymer matrices or biological environments. The predicted LogP of 4-Bromo-4'-methylazobenzene is higher than that of its chloro- analog and unsubstituted 4-methylazobenzene, indicating increased hydrophobicity [1][2]. This property is critical for ensuring uniform dispersion within a hydrophobic polymer host or controlling interfacial behavior.

Materials Science Formulation Lipophilicity

Thermal Back-Relaxation Time in Liquid Crystal Hosts Compared to Fluoro- Analogs

The thermal stability of the light-induced cis-isomer, often characterized by its back-relaxation time to the stable trans-isomer, is a critical performance metric for optical data storage. Studies on bent-core liquid crystals containing azobenzene wings show that bromo-substitution significantly prolongs the thermal back-relaxation time compared to fluoro-substitution [1]. This extended lifetime is a key advantage for applications requiring long-term data retention.

Liquid Crystals Optical Storage Smart Materials

Distinctive Mass Spectrometry Fragmentation Pattern for Analytical Confirmation

The compound exhibits a unique mass spectral fragmentation pattern, a direct consequence of its specific bromo- and methyl- substitution. The EI-MS spectrum (75 eV) shows a distinct molecular ion peak at m/z 274 (M+•) and a characteristic fragment ion at m/z 195, corresponding to the loss of bromine (M-Br) [1]. This pattern is essential for unambiguous identification and purity assessment in procurement and quality control workflows, differentiating it from other azobenzene analogs.

Analytical Chemistry Quality Control Mass Spectrometry

Validated Application Scenarios for 4-Bromo-4'-methylazobenzene (CAS 92022-25-8)


Design of Optical Data Storage and Photopatterning Materials

The prolonged thermal relaxation time of the cis-isomer (e.g., ~16 hours in liquid crystal matrices) is the key performance indicator for this application [1]. This long-lived metastable state ensures that optically written data or patterns remain stable without constant energy input, making the compound a valuable building block for developing non-volatile optical memory devices or for creating stable surface relief gratings [1].

Tuning the Switching Wavelength in Photopharmacology and Optogenetics

The specific UV-Vis absorption maximum (λmax ~334 nm) is a critical design parameter [1]. This allows researchers to select a precise wavelength of light to trigger trans-to-cis isomerization, which is fundamental for controlling biological activity in photopharmaceuticals or neuronal firing in optogenetic tools. The ability to tune this λmax away from the absorption of other cellular components reduces off-target photodamage and improves spatial and temporal control.

Synthesis of Hydrophobic Photoresponsive Polymers and Elastomers

The high predicted LogP value (~5.3-5.5) is the primary differentiator for this application [1]. This enhanced lipophilicity ensures excellent solubility and uniform dispersion within hydrophobic polymer matrices like poly(dimethylsiloxane) (PDMS) or polystyrene. This compatibility is essential for fabricating macroscale photomechanical actuators, light-controlled adhesives, and other 'smart' materials that rely on the collective and uniform response of the embedded photoswitch.

Analytical Standard and Synthetic Intermediate for Advanced Material Synthesis

The compound's well-defined and characteristic mass spectrum (m/z 274, 195) provides a definitive fingerprint for quality control and identification [1]. Furthermore, the presence of the reactive bromine atom makes it a versatile substrate for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing it to serve as a key intermediate for constructing more complex, high-value photoactive architectures [2].

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